4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide is 341.17394160 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactive Potential and DNA Interaction
One study focused on synthesizing and characterizing Schiff base compounds, including those related to N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, for their bioactive potential. These compounds exhibited significant antibacterial, antifungal, antioxidant, cytotoxic activities, and enzymatic inhibition properties. Furthermore, their interaction with Salmon sperm DNA suggested a strong binding affinity through an intercalation mode, indicating potential applications in genetic research and drug design (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Structural Insights
Another study provided structural elucidation of a similar compound, "N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide," highlighting the importance of structural analysis in understanding the compound's bioactive properties. Such insights can guide the synthesis of novel derivatives with enhanced biological activities (Alotaibi et al., 2018).
Antioxidant and Anticancer Activities
Research into the antioxidant behavior of similar Schiff bases and their tautomers has revealed that these compounds exhibit significant antioxidant activity, which can be modulated by solvent environment and structural modifications. This suggests their potential as therapeutic agents for managing oxidative stress-related diseases (Ardjani & Mekelleche, 2017).
Additionally, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been studied for their anticancer activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzymatic Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have shown promising results in inhibiting lipase and α-glucosidase enzymes. These findings suggest potential applications in developing treatments for metabolic disorders such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-10-8-16(9-11-17)20-12-4-7-19(23)22-21-14-15-5-3-6-18(13-15)25-2/h3,5-6,8-11,13-14,20H,4,7,12H2,1-2H3,(H,22,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBLETZMORSGB-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.